molecular formula C20H27N5O4 B14525632 7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline CAS No. 62401-70-1

7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline

Cat. No.: B14525632
CAS No.: 62401-70-1
M. Wt: 401.5 g/mol
InChI Key: QWRIAOHTPJETEM-UHFFFAOYSA-N
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Description

7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline is a complex organic compound that combines the structural features of theophylline and a dihydroxyphenyl group. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the dihydroxyphenyl group enhances its biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline typically involves multiple steps:

    Preparation of theophylline derivative: Theophylline is reacted with a suitable halogenated butylamine under basic conditions to introduce the butylamino group.

    Introduction of the dihydroxyphenyl group: The resulting intermediate is then reacted with a dihydroxyphenyl derivative, such as 3,4-dihydroxyphenylpropionic acid, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of theophylline derivatives and dihydroxyphenyl groups.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in respiratory diseases, cardiovascular conditions, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline involves multiple pathways:

    Bronchodilation: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and relaxation of bronchial smooth muscles.

    Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects.

    Enzyme Inhibition: It may inhibit various enzymes involved in inflammatory and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A bronchodilator with a simpler structure lacking the dihydroxyphenyl group.

    3,4-Dihydroxyphenylpropionic acid: A compound with antioxidant properties but lacking the bronchodilator effects of theophylline.

Uniqueness

7-(4-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)butyl)theophylline is unique due to its combined bronchodilator and antioxidant properties, making it a compound of interest for multi-target therapeutic applications.

Properties

CAS No.

62401-70-1

Molecular Formula

C20H27N5O4

Molecular Weight

401.5 g/mol

IUPAC Name

7-[4-[1-(3,4-dihydroxyphenyl)propan-2-ylamino]butyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H27N5O4/c1-13(10-14-6-7-15(26)16(27)11-14)21-8-4-5-9-25-12-22-18-17(25)19(28)24(3)20(29)23(18)2/h6-7,11-13,21,26-27H,4-5,8-10H2,1-3H3

InChI Key

QWRIAOHTPJETEM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)NCCCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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